2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate
Overview
Description
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate is a complex organic compound that features a thiazole ring, a phenyl group, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, creating new compounds with potentially different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly affecting cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenyl-substituted esters. Examples are:
- 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl benzoate
- 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(hydroxy)benzoate .
Uniqueness
What sets 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-acetyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-13(23)27-17-10-6-5-9-15(17)19(25)26-11-18(24)22-20-21-16(12-28-20)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEJRRINZKCVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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